molecular formula C16H17FN2OS B12491781 [4-(4-Fluorobenzyl)piperazin-1-yl](thiophen-2-yl)methanone

[4-(4-Fluorobenzyl)piperazin-1-yl](thiophen-2-yl)methanone

Cat. No.: B12491781
M. Wt: 304.4 g/mol
InChI Key: AEMSOZLHDSCFPZ-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzyl)piperazin-1-ylmethanone is a chemical compound that features a piperazine ring substituted with a 4-fluorobenzyl group and a thiophen-2-yl methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzyl)piperazin-1-ylmethanone typically involves the following steps:

    Formation of 4-(4-Fluorobenzyl)piperazine: This intermediate can be synthesized by reacting 4-fluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate.

    Coupling with Thiophen-2-yl Methanone: The final compound is obtained by coupling the 4-(4-fluorobenzyl)piperazine with thiophen-2-yl methanone using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of 4-(4-Fluorobenzyl)piperazin-1-ylmethanone may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group in the methanone moiety can be achieved using reducing agents like sodium borohydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the methanone group.

    Substitution: Substituted derivatives of the fluorobenzyl group.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Fluorobenzyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, 4-(4-Fluorobenzyl)piperazin-1-ylmethanone is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The piperazine ring may interact with receptors or enzymes, while the fluorobenzyl and thiophene groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: This compound shares the piperazine and fluorobenzyl moieties but lacks the thiophen-2-yl methanone group.

    Thiophen-2-yl methanone derivatives: Compounds with similar thiophene-based structures but different substituents on the methanone group.

Uniqueness

4-(4-Fluorobenzyl)piperazin-1-ylmethanone is unique due to the combination of the piperazine ring, fluorobenzyl group, and thiophen-2-yl methanone moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

Molecular Formula

C16H17FN2OS

Molecular Weight

304.4 g/mol

IUPAC Name

[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C16H17FN2OS/c17-14-5-3-13(4-6-14)12-18-7-9-19(10-8-18)16(20)15-2-1-11-21-15/h1-6,11H,7-10,12H2

InChI Key

AEMSOZLHDSCFPZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=CC=CS3

Origin of Product

United States

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